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Cat. No.: B021609 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Atraric acid, a naturally occurring phenolic compound, is gaining significant attention in

phytochemical and pharmacological research.[1] Found in sources such as the root-bark of

Pygeum africanum and various lichens, it is chemically known as methyl 2,4-dihydroxy-3,6-

dimethylbenzoate.[1][2] Its established biological activities, including anti-inflammatory and

androgen receptor (AR) antagonist effects, make it a valuable compound for drug development,

particularly in the context of prostate diseases.[3][4][5]

These application notes provide a comprehensive guide for utilizing atraric acid as a reference

standard in phytochemical analysis. This document outlines its physicochemical properties,

detailed protocols for quantitative analysis by High-Performance Liquid Chromatography

(HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and insights into its

mechanism of action.

Physicochemical Properties of Atraric Acid
A summary of the key physicochemical properties of atraric acid is presented in the table

below, providing essential information for its handling and analysis.
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Property Value Reference

IUPAC Name
Methyl 2,4-dihydroxy-3,6-

dimethylbenzoate
[1]

Synonyms
Methyl atrarate, Veramoss,

Evernyl
[1]

CAS Number 4707-47-5 [1]

Molecular Formula C₁₀H₁₂O₄ [1]

Molar Mass 196.20 g/mol [1]

Melting Point 141-146 °C

Appearance
White to off-white crystalline

powder
[2]

Solubility
Soluble in DMSO and

methanol.
[3]

Quantitative Analysis of Atraric Acid
The accurate quantification of atraric acid in various matrices, such as plant extracts and

pharmaceutical formulations, is crucial for research and quality control. Below are detailed

protocols for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of

phenolic compounds like atraric acid.

3.1.1. Experimental Protocol: HPLC-UV Analysis

a) Standard Solution Preparation:

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of atraric acid reference

standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
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Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10,

25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

b) Sample Preparation (from Pygeum africanum bark extract):

Accurately weigh 1 g of the dried and powdered bark extract.

Perform extraction with 20 mL of methanol using sonication for 30 minutes.

Centrifuge the mixture at 4000 rpm for 15 minutes.

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

c) Chromatographic Conditions: A reverse-phase HPLC method can be employed for the

analysis of atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate).[6]

Parameter Recommended Condition

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase

Isocratic mixture of Acetonitrile and Water

(containing 0.1% Phosphoric Acid) (e.g., 60:40

v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30 °C

Detection Wavelength 210 nm

3.1.2. Method Validation Parameters (Example Data)

The following table summarizes typical performance characteristics for a validated HPLC-UV

method for atraric acid. Note: These are representative values and should be determined for

each specific method and instrument.
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Parameter Typical Value

Retention Time (tR) ~ 5.8 min

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.2 µg/mL

Limit of Quantification (LOQ) 0.6 µg/mL

Precision (%RSD) < 2%

Accuracy (% Recovery) 98 - 102%

3.1.3. Experimental Workflow: HPLC-UV Analysis
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Workflow for HPLC-UV analysis of atraric acid.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the identification and

quantification of atraric acid, especially in complex matrices. Derivatization is typically required

to increase the volatility of the phenolic hydroxyl groups.
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3.2.1. Experimental Protocol: GC-MS Analysis

a) Standard and Sample Preparation: Follow the same initial steps for standard solution and

sample preparation as described for the HPLC-UV method.

b) Derivatization (Silylation):

Evaporate a known volume of the standard or sample extract to dryness under a gentle

stream of nitrogen.

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with

1% Trimethylchlorosilane (TMCS)).

Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

c) GC-MS Conditions:

Parameter Recommended Condition

GC Column
Capillary column (e.g., HP-5MS, 30 m x 0.25

mm, 0.25 µm)

Injector Temperature 250 °C

Oven Temperature Program
Start at 100 °C, hold for 2 min, ramp to 280 °C

at 10 °C/min, hold for 10 min

Carrier Gas Helium at a constant flow of 1 mL/min

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Analyzer Quadrupole

Scan Range 50-550 m/z

Mode Selected Ion Monitoring (SIM) for quantification

3.2.2. Method Validation Parameters (Example Data)

The following table provides representative performance characteristics for a validated GC-MS

method for atraric acid. Note: These are example values and must be experimentally
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determined.

Parameter Typical Value

Retention Time (tR) of TMS-derivative ~ 15.2 min

Linearity Range 0.1 - 50 µg/mL

Correlation Coefficient (r²) > 0.998

Limit of Detection (LOD) 0.05 µg/mL

Limit of Quantification (LOQ) 0.15 µg/mL

Precision (%RSD) < 5%

Accuracy (% Recovery) 95 - 105%

3.2.3. Experimental Workflow: GC-MS Analysis
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Workflow for GC-MS analysis of atraric acid.

Mechanism of Action: Signaling Pathways
Atraric acid exerts its biological effects by modulating key cellular signaling pathways.

Understanding these mechanisms is vital for drug development and interpreting experimental
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results.

Inhibition of the Androgen Receptor (AR) Signaling
Pathway
Atraric acid is a known antagonist of the androgen receptor.[3] It inhibits the nuclear

translocation of the AR, a critical step for its function as a transcription factor that promotes the

growth of prostate cells.[3]
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Atraric acid's inhibition of the AR signaling pathway.

Modulation of the MAPK/NF-κB Signaling Pathway
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Atraric acid has demonstrated anti-inflammatory effects by suppressing the MAPK/NF-κB

signaling pathway.[4] It has been shown to inhibit the phosphorylation of key proteins such as

IκB and ERK, which are crucial for the activation of this pro-inflammatory cascade.[4]
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Atraric acid's modulation of the MAPK/NF-κB pathway.
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Conclusion
Atraric acid serves as a critical reference standard for the phytochemical analysis of plant

extracts and the development of new therapeutic agents. The protocols and data presented

herein provide a solid foundation for researchers to accurately quantify atraric acid and further

investigate its promising biological activities. The provided workflows and signaling pathway

diagrams offer a clear visual representation of the experimental processes and mechanisms of

action, facilitating a deeper understanding of this multifaceted compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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